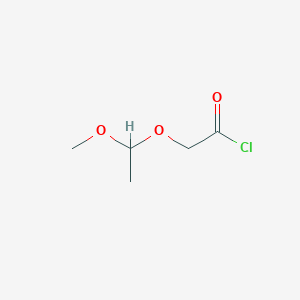
(1-Methoxyethoxy)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxyethoxy)acetyl chloride is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound contains a methoxyethoxy group attached to an acetyl chloride moiety, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Methoxyethoxy)acetyl chloride can be synthesized through the reaction of (1-methoxyethoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group by the action of thionyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include additional purification steps such as distillation to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxyethoxy)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (1-methoxyethoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with this compound.
Reaction Conditions: Reactions typically occur under mild to moderate temperatures, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Acids: Formed by hydrolysis with water.
Scientific Research Applications
(1-Methoxyethoxy)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.
Materials Science: In the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of (1-Methoxyethoxy)acetyl chloride involves the nucleophilic attack on the acyl chloride group. This reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product .
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with similar reactivity but lacking the methoxyethoxy group.
Chloroacetyl Chloride: Contains a chloro group instead of a methoxyethoxy group, leading to different reactivity and applications
Uniqueness
(1-Methoxyethoxy)acetyl chloride is unique due to the presence of the methoxyethoxy group, which can influence the reactivity and solubility of the compound. This makes it a valuable reagent in specific synthetic applications where other acyl chlorides may not be suitable .
Properties
CAS No. |
922498-74-6 |
|---|---|
Molecular Formula |
C5H9ClO3 |
Molecular Weight |
152.57 g/mol |
IUPAC Name |
2-(1-methoxyethoxy)acetyl chloride |
InChI |
InChI=1S/C5H9ClO3/c1-4(8-2)9-3-5(6)7/h4H,3H2,1-2H3 |
InChI Key |
DHAPRAXCJXNDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC)OCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















